Diethyl 4-(3-bromo-4-methylphenylamino)quinoline-3,6-dicarboxylate
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Overview
Description
3,6-DIETHYL 4-[(3-BROMO-4-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its quinoline core structure, which is substituted with ethyl groups at positions 3 and 6, and an amino group attached to a bromomethylphenyl ring at position 4. The presence of carboxylate groups further enhances its chemical reactivity and potential for forming derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIETHYL 4-[(3-BROMO-4-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions: The ethyl groups are introduced at positions 3 and 6 through Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as a catalyst.
Amination: The amino group is introduced by reacting the quinoline derivative with 3-bromo-4-methylphenylamine under suitable conditions.
Carboxylation: The carboxylate groups are introduced through carboxylation reactions using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-DIETHYL 4-[(3-BROMO-4-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylate groups to alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, palladium catalysts.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline compound.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
3,6-DIETHYL 4-[(3-BROMO-4-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its quinoline core.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,6-DIETHYL 4-[(3-BROMO-4-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diethyl-4-methylbromobenzene
- 3-Bromo-2,4-dimethylphenol
- 4-Bromo-3,5-dimethylphenol
Uniqueness
3,6-DIETHYL 4-[(3-BROMO-4-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties compared to other similar compounds. Its combination of ethyl, amino, and carboxylate groups enhances its versatility in various applications.
Properties
Molecular Formula |
C22H21BrN2O4 |
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Molecular Weight |
457.3 g/mol |
IUPAC Name |
diethyl 4-(3-bromo-4-methylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C22H21BrN2O4/c1-4-28-21(26)14-7-9-19-16(10-14)20(17(12-24-19)22(27)29-5-2)25-15-8-6-13(3)18(23)11-15/h6-12H,4-5H2,1-3H3,(H,24,25) |
InChI Key |
IFNSWWMCNCFUKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC(=C(C=C3)C)Br |
Origin of Product |
United States |
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